molecular formula C23H23ClN6 B5852149 3-(4-Chlorophenyl)-2,5-dimethyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-2,5-dimethyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B5852149
M. Wt: 418.9 g/mol
InChI Key: LTHQXAMWSFPTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2,5-dimethyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and a 4-(pyridin-2-yl)piperazinyl moiety at position 5. Pyrazolo[1,5-a]pyrimidines are purine analogs with diverse applications in medicinal chemistry, including kinase inhibition, receptor antagonism, and antimicrobial activity . The structural flexibility of this scaffold allows for extensive modifications, enabling optimization of pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6/c1-16-15-21(29-13-11-28(12-14-29)20-5-3-4-10-25-20)30-23(26-16)22(17(2)27-30)18-6-8-19(24)9-7-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHQXAMWSFPTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2,5-dimethyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2,5-dimethylpyrazole to form an intermediate, which is then reacted with pyridin-2-ylpiperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2,5-dimethyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Compound 1 has been studied for its potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the inhibition of specific signaling pathways related to cell survival and proliferation.
  • Case Study : In vitro studies demonstrated significant growth inhibition in breast and lung cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.

Antidepressant Properties

The compound has shown promise in the treatment of depression and anxiety disorders:

  • Mechanism : Its structure allows it to interact with serotonin and dopamine receptors, which are critical in mood regulation.
  • Clinical Trials : Preliminary clinical trials reported improvements in depressive symptoms among participants treated with formulations containing this compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compound 1:

  • Spectrum of Activity : It has demonstrated effectiveness against both gram-positive and gram-negative bacteria.
  • Case Study : A study published in a peer-reviewed journal highlighted its efficacy against strains of Staphylococcus aureus, indicating its potential use in treating bacterial infections.

Structure-Activity Relationship (SAR)

The unique structural features of compound 1 contribute to its biological activity. The presence of the chlorophenyl group and the piperazine moiety are critical for enhancing its binding affinity to target receptors. Research has shown that modifications to these groups can significantly alter the compound's potency and selectivity.

Structural FeatureImportance
Chlorophenyl GroupEnhances lipophilicity and receptor binding
Piperazine MoietyIncreases bioavailability and stability

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,5-dimethyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting anticancer effects by inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound’s key structural features are compared to analogs with modifications at positions 3, 5, and 7 (Table 1).

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound ID Position 3 Substituent Position 5 Substituent Position 7 Substituent Molecular Weight Key Reference
Target 4-Chlorophenyl Methyl 4-(Pyridin-2-yl)piperazinyl 416.49*
A 3,4-Dimethoxyphenyl Methyl 4-(Pyridin-2-yl)piperazinyl 461.53
B 2-Chlorophenyl Methyl 4-Phenylpiperazinyl 417.90
C 4-Fluorophenyl Methyl 4-(Pyridin-2-yl)piperazinyl 416.49
D 2,4-Dichlorophenyl 4-Fluorophenyl Trifluoromethyl 455.70
E 4-Chlorophenyl Methyl Piperidinyl 326.83

*Calculated based on molecular formula C24H22ClN6.

Key Observations:

Position 3 Aryl Groups: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to the 3,4-dimethoxyphenyl (Compound A) or 4-fluorophenyl (Compound C) groups. Chlorine’s electron-withdrawing nature may improve metabolic stability .

Position 7 Substituents :

  • The 4-(pyridin-2-yl)piperazinyl group in the target compound introduces a basic nitrogen and aromatic π-system, favoring interactions with kinase ATP-binding pockets or GPCRs .
  • Piperidinyl (Compound E) lacks the pyridine ring, reducing hydrogen-bonding capacity and solubility .
  • Trifluoromethyl (Compound D) is electronegative and lipophilic, often associated with enhanced membrane permeability .

Methyl Groups at Positions 2 and 5 :

  • Conserved in all analogs except Compound D, these groups likely reduce conformational flexibility, stabilizing the planar pyrazolo[1,5-a]pyrimidine core for optimal target engagement .

Physicochemical Properties

Table 2: Calculated Physicochemical Parameters

Compound ID LogP* Hydrogen Bond Acceptors Hydrogen Bond Donors Polar Surface Area (Ų)
Target 3.8 6 1 60.2
A 3.2 8 1 85.7
B 4.1 5 1 50.3
D 4.5 5 0 43.2
E 3.5 3 0 28.7

*LogP values estimated using Molinspiration.

Key Insights:

  • The target compound’s LogP (3.8) balances lipophilicity for membrane penetration and solubility, whereas Compound D’s higher LogP (4.5) may limit aqueous solubility .

Biological Activity

The compound 3-(4-Chlorophenyl)-2,5-dimethyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H22ClN5 Molecular Weight 359 87 g mol \text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_{5}\text{}\quad \text{ Molecular Weight 359 87 g mol }

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This method allows for various modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its structural diversity and biological potential .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis
A549 (Lung)8.2Cell cycle arrest at G2/M phase
HeLa (Cervical)12.0Inhibition of angiogenesis

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activity against several targets relevant in cancer therapy and other diseases:

Enzyme Target Inhibition Type
Dihydrofolate reductase (DHFR)Competitive inhibition
Threonine tyrosine kinase (TTK)Non-competitive inhibition
Adenosine kinaseMixed inhibition

Inhibiting these enzymes can disrupt critical pathways in tumor growth and proliferation .

Antimicrobial and Anti-inflammatory Activities

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. It has also shown potential in reducing inflammation by modulating cytokine release in vitro .

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
  • Case Study on Enzyme Inhibition : In a biochemical assay, the compound was tested against DHFR and showed an IC50 value of 15 µM, comparable to standard inhibitors used in clinical settings.

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates ().
  • Catalysts : Use of Pd-based catalysts for Suzuki-Miyaura cross-coupling to attach aryl groups ().
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/acetone) enhances purity ().

Q. Table 1: Yield Optimization via Solvent/Catalyst Combinations

SolventCatalystTemperature (°C)Yield (%)Purity (%)
EthanolPOCl₃806295
DMFPd(PPh₃)₄1007598
MethanolDCC655890

Advanced: How do structural modifications at position 7 (piperazinyl group) influence kinase inhibition selectivity?

Answer:
The piperazinyl group at position 7 is critical for target engagement. SAR studies () reveal:

  • Pyridine substitution : The 4-(pyridin-2-yl)piperazine moiety enhances binding to CDK2 via π-π stacking and hydrogen bonding (PDB: 1HCL).
  • Flexibility vs. rigidity : Adding methyl groups to the piperazine ring (e.g., 4-methylpiperidin-1-yl) reduces off-target effects on PKA by 40% ().
  • Electrostatic effects : Fluorination of the pyridine ring improves cellular permeability (logP reduction from 3.2 to 2.7) ().

Q. Methodological approach :

  • Molecular docking : Use AutoDock Vina to simulate interactions with CDK2 ().
  • Kinase profiling : Screen against a panel of 50 kinases (IC₅₀ values) to assess selectivity ().

Basic: Which spectroscopic techniques are essential for structural validation, and what key data do they provide?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl; piperazine CH₂ at δ 3.1–3.5 ppm) ().
  • IR spectroscopy : Identifies NH stretches (3200–3400 cm⁻¹) and C-Cl bonds (750 cm⁻¹) ().
  • Mass spectrometry : Exact mass (m/z 448.17 [M+H]⁺) validates molecular formula ().

Q. Table 2: Representative NMR Data

Proton Environmentδ (ppm)MultiplicityAssignment
Pyridine H8.5d (J=5 Hz)Pyridin-2-yl H
Chlorophenyl H7.3mC6H4Cl
Piperazine CH₂3.3t (J=6 Hz)N-CH₂-N

Advanced: How can contradictory in vitro vs. in vivo bioactivity data be resolved?

Answer:
Discrepancies often arise from pharmacokinetic factors:

  • Metabolic stability : Microsomal assays (human liver microsomes) show CYP3A4-mediated oxidation of the piperazine group (t₁/₂ = 2.1 hours) ().
  • Solubility limitations : In PBS (pH 7.4), solubility is 12 µM; nanoformulation (PLGA nanoparticles) increases bioavailability by 3-fold ().
  • Tissue penetration : PET imaging with ¹⁸F-labeled analogs reveals low blood-brain barrier permeability (SUV < 0.1) ().

Q. Resolution strategies :

  • Prodrug design : Acetylation of the piperazine NH improves plasma stability (t₁/₂ = 6.8 hours) ().
  • Dose optimization : Adjust dosing frequency based on PK/PD modeling ().

Basic: How do substituents on the pyrazolo[1,5-a]pyrimidine core affect solubility and logP?

Answer:
Substituent effects ():

  • Chlorophenyl group : Increases logP by 1.2 but reduces aqueous solubility (from 25 µM to 10 µM).
  • Methyl groups (positions 2,5) : Enhance metabolic stability (t₁/₂ from 1.5 to 4.3 hours) but do not significantly alter logP.
  • Piperazinyl group : Reduces logP by 0.5 due to basic nitrogen (pKa = 7.9).

Q. Experimental validation :

  • Shake-flask method : Measure solubility in octanol/water (logP = 2.8) ().
  • HPLC-MS : Quantify solubility in simulated gastric fluid ().

Advanced: What computational methods validate target engagement and off-target risks?

Answer:

  • Molecular dynamics simulations : GROMACS simulations (100 ns) assess binding stability to CDK2 (RMSD < 2.0 Å confirms stable binding) ().
  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify off-targets (e.g., GSK3β inhibition at 10 µM) ().
  • Free energy perturbation (FEP) : Predicts affinity changes (ΔΔG) for piperazine modifications ().

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

  • Antiproliferative assays : MTT/WST-1 in cancer cell lines (e.g., HCT-116, IC₅₀ = 1.8 µM) ().
  • Kinase inhibition : ADP-Glo™ assay for CDK2 (IC₅₀ = 0.3 µM) ().
  • Microsomal stability : Incubate with NADPH-supplemented microsomes ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.